molecular formula C8H12N8O3S B2636521 (Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate CAS No. 61566-15-2

(Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate

Cat. No.: B2636521
CAS No.: 61566-15-2
M. Wt: 300.3
InChI Key: SWOXSHGKCMTTJN-UHFFFAOYSA-N
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Description

(Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,5-dien-1-ylidene core, followed by the introduction of the hydrazinecarbothioamide and carbamimidoylhydrazono groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring purity, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds with different properties.

    Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity and stability.

    Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives, each with unique properties.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

Biologically, this compound may be investigated for its interactions with biomolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for studying enzyme inhibition and other biological processes.

Medicine

In medicine, researchers might explore the compound’s potential as a therapeutic agent. Its unique functional groups could interact with biological targets, leading to the development of new drugs or diagnostic tools.

Industry

Industrially, this compound could be used in the production of specialty chemicals, materials, and other products. Its reactivity and versatility make it valuable for various applications, from pharmaceuticals to advanced materials.

Mechanism of Action

The mechanism of action of (Z)-2-((Z)-4-(2-carbamimidoylhydrazono)cyclohexa-2,5-dien-1-ylidene)hydrazinecarbothioamide nitrate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, affecting the activity of these targets. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling processes.

Properties

IUPAC Name

[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminothiourea;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7S.HNO3/c9-7(10)14-12-5-1-3-6(4-2-5)13-15-8(11)16;2-1(3)4/h1-4,12H,(H2,11,16)(H4,9,10,14);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQEVHOOWSTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=S)N.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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